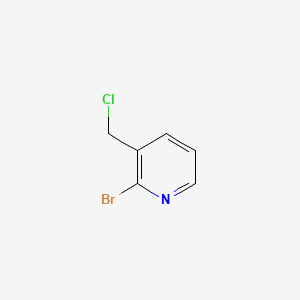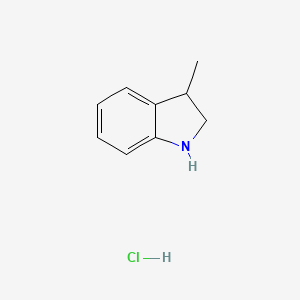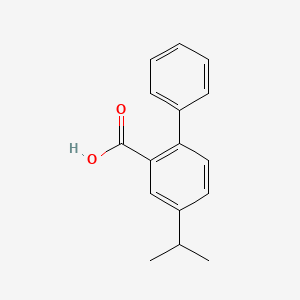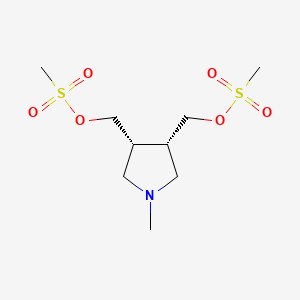
Methanesulfonic acid (3S,4R)-4-methanesulfonyloxymethyl-1-methyl-pyrrolidin-3-ylmethyl ester RACEMATE
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability.Applications De Recherche Scientifique
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound has been used in the synthesis of biologically active pyrrolidines . Pyrrolidines are subunits in many synthetic and naturally occurring biologically active compounds .
- Methods of Application or Experimental Procedures : The synthesis involves a chemoenzymatic method involving ring-closing metathesis and lipase-mediated kinetic resolution strategies .
- Results or Outcomes : The method provides an efficient and convenient enantioselective synthesis of (3R,4S)-3-methoxy-4-methylaminopyrrolidine .
Safety And Hazards
This involves the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Propriétés
IUPAC Name |
[(3S,4R)-1-methyl-4-(methylsulfonyloxymethyl)pyrrolidin-3-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6S2/c1-10-4-8(6-15-17(2,11)12)9(5-10)7-16-18(3,13)14/h8-9H,4-7H2,1-3H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEANYWWBJSDKHQ-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)COS(=O)(=O)C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@@H](C1)COS(=O)(=O)C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid (3S,4R)-4-methanesulfonyloxymethyl-1-methyl-pyrrolidin-3-ylmethyl ester RACEMATE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
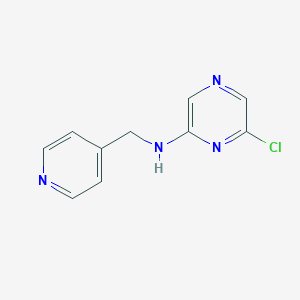
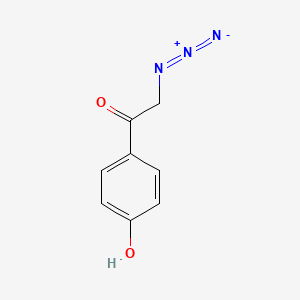
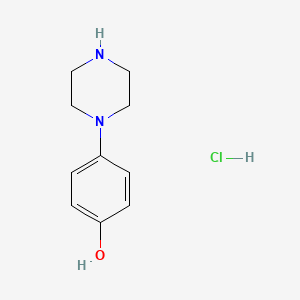
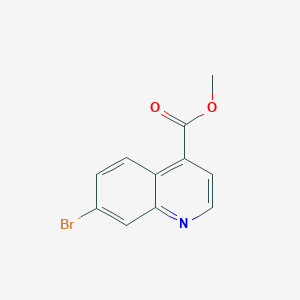
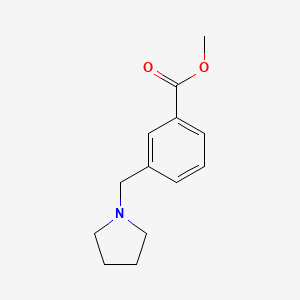
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
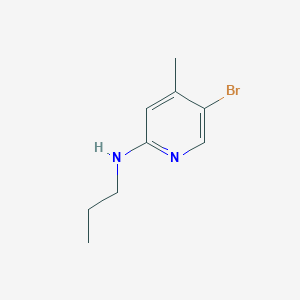
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)
![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
